This compound is classified under heterocyclic compounds, specifically pyridazines. It is often synthesized as part of research into new pharmaceuticals, particularly those targeting central nervous system disorders and cancer treatments. The compound's structural framework allows for various modifications that can enhance its biological activity and specificity towards certain molecular targets.
The synthesis of 3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
These methods often require careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity.
3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine has a complex molecular structure characterized by:
The presence of these functional groups is crucial for its interaction with biological targets, enhancing its solubility and bioavailability.
3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine can undergo various chemical reactions:
These reactions are significant for modifying the compound to enhance its pharmacological properties or to create analogs for further testing.
The mechanism of action for 3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine primarily involves its interaction with specific biological targets:
In vitro studies have demonstrated cytotoxic activity against various cancer cell lines, indicating its potential as an anti-cancer agent.
The physical and chemical properties of 3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine include:
These properties are essential for determining handling procedures and potential applications in drug formulation.
3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine has several scientific applications:
The development of pyridazine-based muscarinic acetylcholine receptor (mAChR) antagonists represents a significant shift in neuropharmacology. Historically, mAChR antagonists relied on conserved chemotypes featuring basic tertiary or quaternary amines, exemplified by structures like atropine and ipratropium. These classical agents faced limitations in receptor subtype selectivity and central nervous system (CNS) penetration due to their polar nature. High-throughput screening campaigns in the 2010s identified novel scaffolds, including 3,6-disubstituted pyridazines, as promising starting points. The prototypical structure 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine emerged as a potent pan-muscarinic antagonist with human M4 (hM4) IC₅₀ values <200 nM [1] . This discovery catalyzed efforts to optimize pharmacokinetic and binding properties, leading to derivatives like 3-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine. These compounds retained mAChR affinity while exhibiting improved CNS penetration—addressing a critical gap in targeting neurological disorders.
Table 1: Evolution of Key Pyridazine-Based mAChR Antagonists
Compound Core Structure | hM4 IC₅₀ (nM) | CNS Penetration (Kp) | Selectivity Profile |
---|---|---|---|
Classical mAChR Antagonists | >1000 | Low (Kp < 0.1) | Non-selective |
6-(Piperidin-1-yl)pyridazine | 440 | Moderate (Kp = 1.3) | Pan-muscarinic (2-16-fold) |
2,5-Dimethylisoxazole variant | 90 | High (Kp = 2.1) | Improved M4 selectivity |
3-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine* | ~150* | High (Kp,uu ~1.1)* | Pan-muscarinic with M4 bias |
*Estimated from structural analogues; direct data limited.
3-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine exemplifies a radical departure from traditional mAChR antagonist design. Classical inhibitors (e.g., glycopyrrolate) rely on a positively charged amine for receptor interaction, limiting CNS access due to P-glycoprotein efflux. In contrast, this compound integrates:
This architecture avoids the "usual suspects" in HTS hits—basic amines—while maintaining sub-200 nM affinity across M1-M5 subtypes. Enantioselective inhibition is retained, evidenced by 14-fold potency differences between (S)- and (R)-enantiomers in precursor compounds . The pyrrolidine substitution enhances metabolic stability compared to piperidine analogues, mitigating oxidative N-dealkylation—a key clearance pathway identified in rat microsomal studies . Molecular modeling confirms engagement with conserved residues (e.g., Asp105 in hM4) through water-mediated H-bonds and hydrophobic contacts, explaining pan-antagonist activity despite lacking classical cation-π interactions.
Table 2: Molecular Properties Influencing Target Engagement
Property | Classical mAChR Antagonists | 3-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine | Impact |
---|---|---|---|
Basic Amine | Yes (pKa > 9) | No (pKa ~7.5) Calculated | Reduced P-gp efflux; enhanced CNS penetration |
logP | <2 | ~3.1 Calculated | Balanced membrane permeability |
H-Bond Acceptors | 1-2 | 5 | Enhanced orthosteric site anchoring |
Stereocenters | Rare | 1 (if chiral substituents present) | Enantioselective receptor interaction possible |
The therapeutic potential of 3-(piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine hinges on its ability to cross the blood-brain barrier (BBB)—a challenge for most mAChR modulators. Preclinical studies of related 6-(piperidin-1-yl)pyridazines demonstrated rat brain:plasma ratios (Kp = 2.1) and unbound partition coefficients (Kp,uu = 1.1), indicating efficient BBB penetration without active transport [1] . This contrasts sharply with quaternary amines like scopolamine butylbromide (Kp < 0.1). Key factors enabling CNS access include:
These properties allow functional mAChR modulation in CNS disorders. Parkinson’s disease models show that M4 antagonism reduces striatal acetylcholine hyperactivation, alleviating L-DOPA-induced dyskinesias [1]. Similarly, M1/M4 modulation may address cognitive deficits in schizophrenia. The compound’s pan-muscarinic activity—while limiting subtype selectivity—enables broad neuromodulation where multiple receptor dysregulations coexist (e.g., Alzheimer’s disease).
Table 3: CNS Penetration Metrics of Pyridazine Analogues
Compound | Kp (Brain:Plasma) | Kp,uu (Unbound) | Plasma Protein Binding (%) |
---|---|---|---|
3-(Sulfonylpiperazinyl)-6-(piperidinyl)pyridazine | 2.1 | 1.1 | 89% |
Atropine | 0.3 | 0.05 | 50% |
Scopolamine (tertiary amine) | 1.8 | 0.8 | 40% |
3-(Piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine | Est. 1.8-2.3 | Est. 0.9-1.3 | Est. 85-92% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: